(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol
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Overview
Description
(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopentene ring fused with a dioxaspirodecane moiety, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxaspirodecane Moiety: This can be achieved through a cyclization reaction involving a diol and an appropriate ketone under acidic conditions.
Construction of the Cyclopentene Ring: This step often involves a Diels-Alder reaction between a diene and a dienophile, followed by selective reduction and functional group transformations to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving spirocyclic structures. It may also serve as a model compound for studying the metabolism of spirocyclic compounds in living organisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The spirocyclic structure is known to impart unique biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the spirocyclic structure can fit into unique binding pockets, modulating the activity of the target molecule. This can lead to changes in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol: Unique due to its specific spirocyclic structure.
Spiro[4.5]decanes: Compounds with similar spirocyclic frameworks but different functional groups.
Cyclopentene Derivatives: Compounds with cyclopentene rings but lacking the spirocyclic moiety.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic structure with a cyclopentene ring and a hydroxyl group. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
921770-77-6 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H20O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10-12,14H,1-3,6-9H2/t10-,11-,12+/m0/s1 |
InChI Key |
WUMFEXLSPUEDQO-SDDRHHMPSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3C[C@H](C=C3)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC(C=C3)O |
Origin of Product |
United States |
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